molecular formula C23H21N5O2 B11484810 1,3,6-trimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,3,6-trimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11484810
M. Wt: 399.4 g/mol
InChI Key: PZVUUYUGEZHLNN-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-8-(2-methylphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-8-(2-methylphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and imidazoles, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-8-(2-methylphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1,3,6-Trimethyl-8-(2-methylphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-8-(2-methylphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione: A structurally related compound with different functional groups.

    2,4,6-Trimethylbenzoyl diphenyl phosphine oxide: Another compound with similar structural features but different chemical properties.

Uniqueness

1,3,6-Trimethyl-8-(2-methylphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

2,4,8-trimethyl-6-(2-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O2/c1-14-10-8-9-13-17(14)28-18(16-11-6-5-7-12-16)15(2)27-19-20(24-22(27)28)25(3)23(30)26(4)21(19)29/h5-13H,1-4H3

InChI Key

PZVUUYUGEZHLNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C5=CC=CC=C5

Origin of Product

United States

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